1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Description

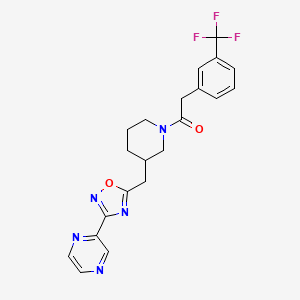

This compound is a piperidine-based ethanone derivative featuring a 1,2,4-oxadiazole ring substituted with a pyrazin-2-yl group at position 2. The oxadiazole moiety is linked to the piperidine core via a methylene bridge, while the ethanone carbonyl is attached to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl substituent is notable for its electron-withdrawing properties, which can enhance metabolic stability and lipophilicity.

Properties

IUPAC Name |

1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N5O2/c22-21(23,24)16-5-1-3-14(9-16)11-19(30)29-8-2-4-15(13-29)10-18-27-20(28-31-18)17-12-25-6-7-26-17/h1,3,5-7,9,12,15H,2,4,8,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPPPLDQIFTDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)C(F)(F)F)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and synthetic distinctions from related derivatives are summarized below:

Key Comparison Points

Core Heterocycles: The target compound’s 1,2,4-oxadiazole and pyrazine rings distinguish it from tetrazole-based analogs (e.g., ). Pyrazine contributes π-π stacking capability, absent in simpler aryl groups.

Substituent Effects: The 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic resistance compared to non-fluorinated aryl groups in . This substituent is absent in piperazinyl sulfonyl derivatives (e.g., ).

Synthetic Routes :

- The target compound’s synthesis likely diverges from tetrazole derivatives at the heterocycle-formation stage. For example, oxadiazoles typically require cyclization between carboxylic acid derivatives and amidoximes, whereas tetrazoles are formed via [2+3] cycloaddition with azides.

Structural Analogues in Commercial Databases: Compounds like 931075-56-8 (benzimidazole-piperidine) and 1596335-88-4 (pyrrolo-pyrimidine) highlight the diversity of piperidine/piperazine-linked heterocycles. However, none combine the pyrazine-oxadiazole-trifluoromethylphenyl triad seen in the target compound.

Research Implications

- Its synthetic complexity, however, may pose scalability challenges compared to tetrazole derivatives .

- Further studies should explore its physicochemical properties (e.g., logP, solubility) and biological activity relative to analogs in .

Q & A

Q. What are the recommended strategies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring, followed by coupling with the pyrazine and piperidine moieties. Key steps include:

- Oxadiazole formation : Use of hydroxylamine and carboxylic acid derivatives under reflux conditions in solvents like ethanol or DMF .

- Piperidine functionalization : Alkylation reactions under basic conditions (e.g., K₂CO₃ in acetonitrile) to attach the oxadiazole-methyl group .

- Catalytic optimization : Pd-mediated cross-coupling for aryl group introduction, requiring inert atmospheres and controlled temperatures (60–80°C) .

Analytical monitoring : Employ HPLC to track intermediates (retention time: 8–12 min, C18 column) and NMR (¹H/¹³C) for structural confirmation .

Q. How can the compound’s structural features be characterized to confirm its identity?

Q. What are the critical structural motifs influencing its potential bioactivity?

- 1,2,4-Oxadiazole : Enhances metabolic stability and hydrogen-bonding capacity .

- Trifluoromethylphenyl group : Increases lipophilicity (logP ~3.5) and electron-withdrawing effects, favoring target binding .

- Pyrazine ring : Participates in π-π stacking interactions with enzymatic active sites .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Contradictions often arise from solvent purity, temperature gradients, or catalyst deactivation. Mitigation strategies:

- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .

- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Example : A 15% yield increase was achieved by switching from DMF to THF in oxadiazole cyclization, reducing side-product formation .

Q. What computational methods are suitable for predicting SAR (Structure-Activity Relationships) for this compound?

- Molecular docking : Simulate binding to targets like kinase enzymes (e.g., PDB ID 4HX3) using AutoDock Vina .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity .

- MD simulations : Assess stability of the piperidine-oxadiazole linkage in aqueous environments (e.g., GROMACS) .

Q. How can discrepancies in biological assay results be addressed?

- Assay standardization : Normalize cell viability data using internal controls (e.g., MTT assay with 10% FBS) .

- Metabolite profiling : Use LC-MS/MS to identify degradation products interfering with activity .

Case study : Contradictory IC₅₀ values (1 μM vs. 10 μM) in kinase inhibition were traced to varying ATP concentrations (1 mM vs. 10 mM) .

Q. What strategies improve the compound’s solubility for in vivo studies?

- Co-solvent systems : Use PEG-400/water (70:30) to achieve >2 mg/mL solubility .

- Prodrug derivatization : Introduce phosphate groups at the piperidine nitrogen, increasing aqueous solubility by 10-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.